5-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a methoxyphenyl group, a morpholin-4-ylethyl side chain, and a trifluoromethyl group.
Preparation Methods
The synthesis of 5-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the subsequent attachment of the functional groups. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the morpholin-4-ylethyl side chain is attached through nucleophilic substitution. The trifluoromethyl group is often introduced using trifluoromethylation reagents under specific reaction conditions .
Chemical Reactions Analysis
5-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Scientific Research Applications
5-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other proliferative diseases.
Biological Research: The compound is used as a tool to study cellular signaling pathways and molecular targets, such as checkpoint kinase 1 (CHK1).
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of specific molecular targets, such as checkpoint kinase 1 (CHK1). By inhibiting CHK1, the compound interferes with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar compounds to 5-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide include:
5-[[4-[[morpholin-2-yl]methylamino]-5-(trifluoromethyl)-2-pyridyl]amino]pyrazine-2-carbonitrile: This compound also inhibits CHK1 and has similar therapeutic applications.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is used in similar research applications and has comparable chemical properties.
[4-(morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine: This compound shares structural similarities and is used in related chemical and biological studies.
Properties
Molecular Formula |
C21H26F3N5O3 |
---|---|
Molecular Weight |
453.5g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H26F3N5O3/c1-31-15-4-2-14(3-5-15)16-12-18(21(22,23)24)29-19(26-16)13-17(27-29)20(30)25-6-7-28-8-10-32-11-9-28/h2-5,13,16,18,26H,6-12H2,1H3,(H,25,30) |
InChI Key |
ZDAYBSLVLDJDCY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NCCN4CCOCC4)N2)C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NCCN4CCOCC4)N2)C(F)(F)F |
Origin of Product |
United States |
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